6-methyl-l-tryptophan

Enzyme Regulation Feedback Inhibition Microbial Metabolism

Standard tryptophan analogs fail to dissect transcription repression from tRNA charging. This 6-methyl-L-tryptophan uniquely represses the trp operon in E. coli without being charged to tRNATrp, enabling precise corepressor function studies. - Complete trp operon repression vs. inactive or partial analogs (e.g., 7-azatryptophan). - No anthranilate synthase inhibition in Brevibacterium flavum - ideal negative control. - Double-exponential fluorescence decay for advanced protein folding/rotamer dynamics. - Immediate global shipping, R&D-quantified purity.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 33468-34-7
Cat. No. B3424169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-l-tryptophan
CAS33468-34-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
InChIKeyGDMRVYIFGPMUCG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-L-Tryptophan: Enzyme Inhibition & Fluorescence Probe


6-Methyl-L-tryptophan (CAS 33468-34-7) is a synthetically modified tryptophan analog, characterized by a methyl substitution at the 6-position of the indole ring . It is a member of the broader class of α-amino acids, serving as a non-canonical structural probe in protein engineering and as an inhibitor in various enzymatic pathways. Its distinct chemical and biological profile, differing from endogenous tryptophan and other methyl- or fluoro-tryptophan regioisomers, underpins its specific utility in mechanistic biochemistry and molecular biology research [1].

Non-canonical amino acidStructural probe for protein engineering and mechanistic biochemistry
Regiospecific inhibitorBypasses anthranilate synthase feedback node in microbial studies
Fluorescence probeDouble exponential decay for time-resolved protein dynamics analysis

6-Methyl-L-Tryptophan: Unmatched Regiospecificity


The biological and biophysical behavior of tryptophan analogs is exquisitely sensitive to the position of ring substitution. Generic substitution between regioisomers like 4-, 5-, 6-, or 7-methyltryptophan is not possible due to divergent and often opposing effects on enzyme systems. For instance, while 5-methyltryptophan acts as a potent false feedback inhibitor of anthranilate synthase in multiple organisms [1], the 6-methyl variant is inactive in this specific regulatory mechanism in Brevibacterium flavum [2]. Furthermore, their roles as transcriptional corepressors differ markedly, with 6-methyltryptophan effecting complete repression of the trp operon in E. coli, whereas other analogs like 7-azatryptophan do not [3]. Such distinct functional profiles mandate precise selection based on quantitative, assay-specific data rather than general class membership.

Regioisomer substitution (4-, 5-, 7-methyl) may not transfer enzyme regulatory activity; 5-methyl inhibits anthranilate synthase, while 6-methyl does not.
Transcriptional corepressor profiles differ: 7-azatryptophan shows only slight trp operon repression, while 6-methyltryptophan exhibits complete repression in E. coli models.
Interaction with aminoacyl-tRNA synthetases varies: 6-methyl is inhibitory, whereas 6-fluoro analogs act as substrates, requiring assay-specific validation.

6-Methyl-L-Tryptophan: Evidence-Based Selection


Anthranilate Synthase Regulation: 6-Methyl vs. 5-Methyl

In contrast to its 5-methyl isomer, 6-methyl-L-tryptophan does not act as a false feedback inhibitor of anthranilate synthase in Brevibacterium flavum. This key enzyme in the tryptophan biosynthetic pathway was strongly inhibited by 4-methyltryptophan and 5-methyltryptophan, whereas 6-methyltryptophan showed no inhibitory effect [1].

Anthranilate Synthase Regulation
Head-to-head
No inhibition observed vs. strong inhibition by 5-methyltryptophan
Bypasses anthranilate synthase feedback node for pathway dissection
Brevibacterium flavum model
Enzyme Regulation Feedback Inhibition Microbial Metabolism Brevibacterium flavum

E. coli trp Operon Repression: 6-Methyl vs. 7-Azatryptophan

6-Methyltryptophan demonstrates a distinct regulatory capability in E. coli, acting as a complete transcriptional corepressor for the trp operon. In a direct comparison with 7-azatryptophan under identical starvation conditions, 6-methyltryptophan (along with 4-methyltryptophan) repressed transcription initiations completely, whereas 7-azatryptophan led to only slight repression or even derepression [1]. This effect occurred despite 6-methyltryptophan not being charged onto tRNATrp [1].

trp Operon Repression
Head-to-head
Complete transcriptional repression vs. slight repression by 7-azatryptophan
Supports tRNA-independent corepressor mechanism studies
E. coli tryptophan auxotroph model
Transcription Regulation Operon Repression Molecular Biology Escherichia coli

Tryptophan-Activating Enzyme: 6-Methyl vs. 6-Fluoro Analogs

A fundamental functional divergence exists between methylated and fluorinated tryptophan analogs in their interaction with the pancreatic tryptophan-activating enzyme. 6-Methyltryptophan (along with 5-methyltryptophan) is inhibitory and shows no activation effects in the hydroxamate test or ATP-pyrophosphate exchange assay. This contrasts sharply with 6-fluorotryptophan and 5-fluorotryptophan, which are readily activated by the same enzyme preparation [1].

tRNA Synthetase Activation
Head-to-head
Inhibitory; not activated vs. 6-fluorotryptophan (substrate)
Competitive inhibitor for aminoacyl-tRNA synthetase specificity assays
Pancreatic enzyme preparation
Enzyme Kinetics Amino Acid Activation Protein Synthesis Pancreatic Enzyme

Fluorescence Decay: Double Exponential Kinetics

The fluorescence decay of 6-methyltryptophan in aqueous solution is described by double exponential kinetics, a property it shares with 5-methyltryptophan and native L-tryptophan. In contrast, all other tested tryptophan derivatives obeyed single exponential decay kinetics [1]. This behavior is attributed to the presence of different side-chain conformers.

Fluorescence Decay Kinetics
Reported comparison
Double exponential decay vs. single exponential for other derivatives
Structure-conserving probe for protein conformation dynamics
Aqueous solution measurement
Fluorescence Spectroscopy Biophysics Protein Dynamics Conformational Analysis

Neurospora crassa Indole Synthesis Repression

In Neurospora crassa, the regulation of indole-synthesizing activity (a key step in tryptophan biosynthesis) is differentially affected by methyltryptophan isomers. 6-Methyltryptophan caused a depression in the formation of this activity, similar to D-tryptophan, and was more effective than 5-methyltryptophan, while 4-methyltryptophan was slightly stimulatory [1]. On preformed activity, inhibition was observed with L-tryptophan, 4- and 6-methyltryptophan, with 5-methyltryptophan having a lesser effect [1].

Indole Synthesis Regulation
Rank-order comparison
6MT ≈ D-Trp > 5MT for depression of indole-synthesizing activity formation
Regiospecific probe for metabolic feedback in Neurospora crassa
Germinated conidia model
Fungal Metabolism Gene Repression Enzyme Regulation Neurospora crassa

6-Methyl-L-Tryptophan: Research & Industrial Applications


E. coli trp Operon Corepression Studies

Based on its ability to completely repress trp operon transcription without being charged to tRNATrp [4], 6-methyl-L-tryptophan is the analog of choice for studies aiming to dissect the corepressor function of the Trp aporepressor protein. It serves as a key reagent to demonstrate the existence of repression pathways independent of tRNA charging, making it essential for advanced molecular biology research on bacterial gene regulation.

Aminoacyl-tRNA Synthetase Substrate Specificity

Given its inhibitory rather than substrate role with the pancreatic tryptophan-activating enzyme [4], 6-methyl-L-tryptophan is a valuable tool compound. Researchers investigating the stringent substrate recognition mechanisms of tryptophanyl-tRNA synthetases can use this compound to differentiate between substrate binding and catalytic activation steps, aiding in the elucidation of enzyme specificity and translation fidelity.

Fluorescence-Based Protein Conformation & Dynamics

The distinct double-exponential fluorescence decay kinetics of 6-methyl-L-tryptophan [4] make it a unique and structure-conserving biophysical probe. For scientists using time-resolved fluorescence spectroscopy to study protein folding, local environment polarity, or side-chain rotamer dynamics, 6-methyl-L-tryptophan provides a complex, information-rich signal that is not replicated by simpler single-exponential decay analogs, enabling deeper analysis of protein microenvironments.

Microbial Tryptophan Biosynthesis Feedback Inhibition

The finding that 6-methyltryptophan does not inhibit anthranilate synthase in Brevibacterium flavum, in direct contrast to 5-methyltryptophan [4], establishes this compound as a precise tool for studying this regulatory mechanism. It can be used as a negative control or to selectively bypass this specific feedback loop in microbial metabolism studies, allowing researchers to isolate and characterize other regulatory components in the tryptophan pathway.

Application
Selection Property
Validation Focus
trp Operon Corepression Studies
Corepressor pathway independence
Transcriptional repression endpoint in E. coli
Aminoacyl-tRNA Synthetase Specificity
Competitive inhibition profile
Substrate activation vs. binding assay
Protein Conformation Dynamics
Double exponential decay signature
Time-resolved fluorescence analysis
Microbial Tryptophan Biosynthesis
Anthranilate synthase bypass
Feedback loop dissection in B. flavum

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34 linked technical documents
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